Cas no 2009-03-2 (N-Methyl-5-methoxytryptamine)

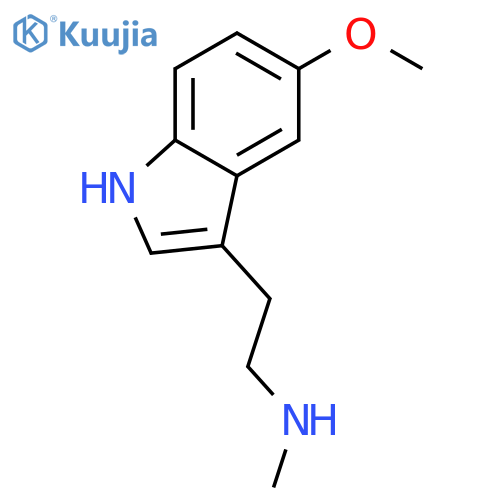

N-Methyl-5-methoxytryptamine structure

商品名:N-Methyl-5-methoxytryptamine

N-Methyl-5-methoxytryptamine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-5-methoxy-1H-indole-3-ethanamine

- 1H-indole-3-ethanamine, 5-methoxy-N-methyl-

- SCHEMBL1130014

- DTXSID40173909

- [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-methyl-amine

- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine #

- CHEMBL58579

- CHEBI:189635

- INDOLE, 5-METHOXY-3-(2-METHYLAMINO)ETHYL-

- Q4639626

- 2-(5-Methoxy-1H-indol-3-yl)-N-methylethanamine

- 5-MEO-NMT

- BDBM50038691

- YBO217L5YV

- 5-Methoxy-N-methyltryptamine

- N,O-dimethylserotonin

- Oprea1_817351

- INDOLE, 5-METHOXY-3-(2-(METHYLAMINO)ETHYL)-

- Indole, 5-methoxy-3-[2-(methylamino)ethyl]-

- N-METHYL-5-METHOXYTRYPTAMINE

- 5-methoxy-3-(2-methylamino)ethylindole

- UNII-YBO217L5YV

- 2009-03-2

- 2-(5-methoxy-1H-indol-3-yl)-ethyl-methyl-amine

- 5-22-12-00025 (Beilstein Handbook Reference)

- 5-methoxy-N-methyl-1H-indole-3-ethanamine

- AKOS005443520

- BRN 0160626

- PD150636

- N-Methyl-5-methoxytryptamine

-

- インチ: InChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3

- InChIKey: NFDDCRIHMZGWBP-UHFFFAOYSA-N

- ほほえんだ: CNCCC1=CNC2=C1C=C(C=C2)OC

計算された属性

- せいみつぶんしりょう: 204.12638

- どういたいしつりょう: 204.126

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 37A^2

じっけんとくせい

- 密度みつど: 1.11

- ゆうかいてん: >87°C (dec.)

- ふってん: 374.5°C at 760 mmHg

- フラッシュポイント: 180.3°C

- 屈折率: 1.6

- ようかいど: Chloroform (Slightly), Methanol (Sparingly)

- PSA: 37.05

N-Methyl-5-methoxytryptamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M263955-10mg |

N-Methyl-5-methoxytryptamine |

2009-03-2 | 10mg |

$ 234.00 | 2023-09-07 | ||

| A2B Chem LLC | AF53274-1mg |

N-Methyl-5-methoxy-1H-indole-3-ethanamine |

2009-03-2 | ≥98% | 1mg |

$73.00 | 2024-04-20 | |

| TRC | M263955-50mg |

N-Methyl-5-methoxytryptamine |

2009-03-2 | 50mg |

$ 1034.00 | 2023-09-07 | ||

| 1PlusChem | 1P00BVIY-5mg |

N-Methyl-5-methoxy-1H-indole-3-ethanamine |

2009-03-2 | ≥98% | 5mg |

$437.00 | 2023-12-19 | |

| TRC | M263955-100mg |

N-Methyl-5-methoxytryptamine |

2009-03-2 | 100mg |

$ 1777.00 | 2023-09-07 | ||

| 1PlusChem | 1P00BVIY-1mg |

N-Methyl-5-methoxy-1H-indole-3-ethanamine |

2009-03-2 | ≥98% | 1mg |

$124.00 | 2023-12-19 | |

| A2B Chem LLC | AF53274-5mg |

N-Methyl-5-methoxy-1H-indole-3-ethanamine |

2009-03-2 | ≥98% | 5mg |

$321.00 | 2024-04-20 |

N-Methyl-5-methoxytryptamine 関連文献

-

J. E. Saxton Nat. Prod. Rep. 1987 4 591

-

2. 428. 5-Methoxy-N-methyltryptamine: a new indole alkaloid from Phalaris arundinacea L.S. Wilkinson J. Chem. Soc. 1958 2079

2009-03-2 (N-Methyl-5-methoxytryptamine) 関連製品

- 608-07-1(5-Methoxytryptamine)

- 3610-35-3(2-(4-methoxy-1H-indol-3-yl)ethan-1-amine)

- 1134-01-6(1H-Indol-5-ol,3-[2-(methylamino)ethyl]-)

- 3965-97-7(O-Methylpsilocine)

- 487-93-4(Bufotenine)

- 3610-36-4(2-(6-methoxy-1H-indol-3-yl)ethan-1-amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量